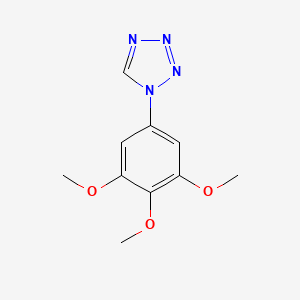
Octylamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylamine phosphate is a chemical compound formed by the reaction of octylamine and phosphoric acid. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly valued for its ability to form fine phosphates and its role in solvent extraction processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octylamine phosphate can be synthesized by reacting octylamine with phosphoric acid. The reaction typically involves mixing a solution of octylamine with phosphoric acid under controlled conditions to form the desired phosphate compound. The reaction can be represented as follows:
C8H19NH2+H3PO4→C8H19NH3PO4
Industrial Production Methods
In industrial settings, this compound is often produced through solvent extraction processes. One such method involves the use of tri-n-octylamine to extract phosphoric acid from wet-process phosphoric acid. This process is optimized to achieve high extraction efficiency and purity of the final phosphate product .
Chemical Reactions Analysis
Types of Reactions
Octylamine phosphate undergoes various chemical reactions, including:
Oxidation: Octylamine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to other amine derivatives.
Substitution: Substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, acid chlorides, and reducing agents. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound include various amine derivatives, phosphates, and substituted compounds. These products are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
Octylamine phosphate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fine phosphates and as a reagent in various chemical reactions.
Biology: Employed in the preparation of amphiphilic copolymers for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in solvent extraction processes, production of functional fluids, and as a laboratory reagent .
Mechanism of Action
The mechanism of action of octylamine phosphate involves its ability to interact with various molecular targets and pathways. In solvent extraction processes, this compound forms complexes with phosphoric acid, facilitating the extraction and purification of the acid. The molecular interactions and pathways involved in these processes are crucial for achieving high extraction efficiency and purity .
Comparison with Similar Compounds
Similar Compounds
- Butylamine phosphate
- Hexylamine phosphate
- Decylamine phosphate
Comparison
Octylamine phosphate is unique due to its specific chain length, which provides distinct properties compared to other similar compounds. For example, this compound has a higher extraction efficiency and forms more stable complexes with phosphoric acid compared to butylamine phosphate and hexylamine phosphate. Additionally, its applications in various fields, such as chemistry and biology, make it a versatile compound .
Properties
CAS No. |
24260-67-1 |
|---|---|
Molecular Formula |
C8H22NO4P |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
octan-1-amine;phosphoric acid |
InChI |
InChI=1S/C8H19N.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h2-9H2,1H3;(H3,1,2,3,4) |
InChI Key |
BLNBPHNERLTQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)



![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
